molecular formula C11H13N3O2 B12975396 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12975396
M. Wt: 219.24 g/mol
InChI Key: LVLQFKFEPDMYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its diverse biological activities and potential therapeutic applications. The compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazo[4,5-b]pyridine core. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are synthesized from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The nitro group is reduced, and the resulting 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to unique biological activities and therapeutic applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-(2-methylpropyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-6(2)5-9-12-7-3-4-8(11(15)16)13-10(7)14-9/h3-4,6H,5H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

LVLQFKFEPDMYEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.